2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a pyridazine ring, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The sulfanyl linkage is introduced by reacting the pyridazine derivative with a thiol compound.
Acetamide Formation: The final step involves the coupling of the furan-2-ylmethylamine with the thioether intermediate to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted benzodioxole or pyridazine compounds
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signal Transduction Pathways: Influencing pathways such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-benzodioxol-5-yl)-3-[(2S,3R,6S)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)acetamide
Uniqueness
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(19-9-13-2-1-7-23-13)10-26-18-6-4-14(20-21-18)12-3-5-15-16(8-12)25-11-24-15/h1-8H,9-11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPXPNZPRVCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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